Fos-choline-14

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

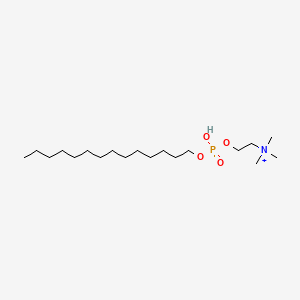

Fos-choline-14 is synthesized through a series of chemical reactions involving the introduction of a tetradecyl group to a phosphocholine molecule. The synthesis typically involves the following steps:

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis followed by rigorous purification processes. The compound is often produced in bulk quantities and is available in various packaging options to cater to different research needs .

Chemical Reactions Analysis

Types of Reactions

Fos-choline-14 primarily undergoes solubilization and stabilization reactions. It is known for its ability to solubilize membrane proteins, making it a valuable tool in biochemical research .

Common Reagents and Conditions

The compound is often used in combination with other detergents and buffer solutions to optimize the solubilization and stabilization of proteins. Common reagents include buffer solutions such as RIPA buffer, which is used to extract proteins from cell membranes .

Major Products Formed

The primary product formed from the reactions involving this compound is a solubilized and stabilized protein complex. This allows for further biochemical and biophysical analysis of the proteins .

Scientific Research Applications

Fos-choline-14 has a wide range of applications in scientific research, including:

Chemistry: Used in the solubilization and purification of membrane proteins for structural and functional studies.

Biology: Facilitates the study of membrane protein interactions and functions.

Medicine: Used in the development of drug delivery systems and in the study of protein-ligand interactions.

Industry: Employed in the production of high-purity proteins for various industrial applications.

Mechanism of Action

Fos-choline-14 exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby solubilizing them in aqueous solutions. The compound’s zwitterionic nature allows it to stabilize the proteins without denaturing them. This makes it an ideal detergent for the study of membrane proteins .

Comparison with Similar Compounds

Similar Compounds

Fos-choline-9: A shorter-chain phosphocholine with similar solubilization properties.

Fos-choline-12: Another member of the phosphocholine series with a slightly shorter chain length.

Fos-choline-16: A longer-chain phosphocholine with enhanced solubilization capabilities.

Uniqueness

Fos-choline-14 is unique in its balance of hydrophobic and hydrophilic properties, making it highly effective for solubilizing a wide range of membrane proteins. Its stability and effectiveness in various experimental conditions set it apart from other detergents in the phosphocholine series .

Properties

IUPAC Name |

2-[hydroxy(tetradecoxy)phosphoryl]oxyethyl-trimethylazanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-23-25(21,22)24-19-17-20(2,3)4/h5-19H2,1-4H3/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETUMLXGYDBOLV-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)(O)OCC[N+](C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H43NO4P+ |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)

![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)

![(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)

![[(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate](/img/structure/B15146398.png)